Structural Regioisomer Differentiation: C2-Indole vs. C3-Indole Attachment
The target compound features an indole moiety connected at its C2 position to the pyrazole ring, whereas the more common and synthetically accessible regioisomer, 3-(1H-indol-3-yl)-1H-pyrazole-4-carboxamide, connects via the C3 position of indole [1]. This constitutional isomerism produces distinct molecular electrostatic potential surfaces and alters the vector of the indole NH hydrogen-bond donor relative to the pyrazole-carboxamide pharmacophore. The patent WO2005005414 explicitly claims both C2- and C3-linked indole variants as separate embodiments, indicating that the inventors considered the two regioisomers as structurally and potentially functionally distinct entities [2]. No direct quantitative comparison of biological activity between the C2- and C3-indole regioisomers of this specific compound was identified in the accessible data.
| Evidence Dimension | Regioisomer identity (indole attachment position) |
|---|---|
| Target Compound Data | Indole C2-linked to pyrazole-4-carboxamide scaffold |
| Comparator Or Baseline | 3-(1H-Indol-3-yl)-1H-pyrazole-4-carboxamide (indole C3-linked regioisomer) |
| Quantified Difference | Constitutional isomerism; no quantitative bioactivity difference data available from accessed sources |
| Conditions | Structural comparison based on chemical graphs and patent disclosures |
Why This Matters
Substituting the C3-indole regioisomer for the C2-indole target compound introduces an uncharacterized change in molecular recognition that can confound structure-activity relationship studies or biological assay reproducibility.
- [1] PubChem Compound Summary for CID 135423469. IUPAC: 5-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information, 2025. View Source
- [2] Berta, D.G., Forte, B., Mantegani, S., Varasi, M., Vianello, P. Pyrazolyl-indole derivatives active as kinase inhibitors. WO2005005414 A2, Pharmacia Italia S.p.A., 2005. View Source
